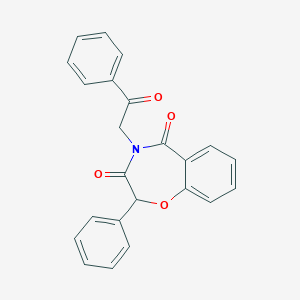

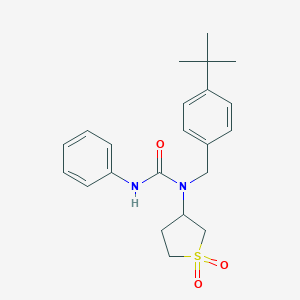

4-(2-oxo-2-phenylethyl)-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-oxo-2-phenylethyl)-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione, also known as BZD, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. BZD belongs to the class of benzodiazepine derivatives and exhibits a wide range of biological activities, including anticonvulsant, anxiolytic, and sedative effects.

Aplicaciones Científicas De Investigación

Anti-Tumor Activity

The benzoxazepine derivatives have been recognized for their potential in anti-tumor activities. Research indicates that these compounds can be effective in inhibiting the growth of various cancer cells. The specific mechanisms through which they exert their anti-tumor effects are still under investigation, but they are believed to involve the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Anti-HIV Properties

Some benzoxazepine compounds have shown promise as anti-HIV agents. Their ability to interfere with the replication of the HIV virus makes them a valuable area of study for the development of new therapeutic agents against HIV infection .

Tranquilizing Effects

Benzoxazepines are known for their mild tranquilizing effects. They have been studied for their potential use in treating anxiety and other psychiatric disorders due to their sedative properties .

Neuroprotective Applications

Certain 1,4-benzoxazepine derivatives have demonstrated neuroprotective activities. They may protect neuronal cells from oxidative stress and amyloid-induced toxicity, which are common pathological features in neurodegenerative diseases such as Alzheimer’s .

Anti-Inflammatory and Analgesic Uses

The anti-inflammatory and analgesic properties of benzoxazepine derivatives make them candidates for the treatment of inflammatory pain conditions. They may work by reducing the production of pro-inflammatory cytokines and modulating pain perception pathways .

Antihypertensive Potential

Research into benzoxazepine derivatives has also explored their potential as antihypertensive agents. They may exert their effects by influencing vascular smooth muscle tone and regulating blood pressure .

Antimicrobial Activity

Benzoxazepine compounds have been evaluated for their antimicrobial properties, including antibacterial, antifungal, and antiparasitic activities. Their mode of action may involve the disruption of microbial cell wall synthesis or interference with essential enzymes .

Pharmaceutical Drug Development

The structural versatility of benzoxazepine derivatives allows for their incorporation into a variety of pharmaceutical drugs. They serve as key scaffolds in the development of medications for a range of diseases, highlighting their importance in medicinal chemistry .

Propiedades

IUPAC Name |

4-phenacyl-2-phenyl-1,4-benzoxazepine-3,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO4/c25-19(16-9-3-1-4-10-16)15-24-22(26)18-13-7-8-14-20(18)28-21(23(24)27)17-11-5-2-6-12-17/h1-14,21H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJFECMAAJOVFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)N(C(=O)C3=CC=CC=C3O2)CC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-oxo-2-phenylethyl)-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B349416.png)

![Ethyl 2-[4-(cyclohexylamino)-3-nitrobenzamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B349417.png)

![3-chloro-1-(2-phenylethyl)-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B349428.png)

![3-[(2-Pentoxyphenyl)methyl]-1,3-benzoxazol-2-one](/img/structure/B349430.png)

![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B349441.png)

![5-(Benzenesulfonyl)-6-imino-7-(2-morpholin-4-ylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B349447.png)

![4-[(E)-[[2-(1H-benzimidazol-3-ium-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]-2-ethoxy-6-nitrophenolate](/img/structure/B349451.png)

![1-(3-chlorophenyl)-7-methyl-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349454.png)

![3-{[(3-Chlorophenyl)methyl]amino}thiolane-1,1-dione](/img/structure/B349462.png)

![1-{3-Nitrophenyl}-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349483.png)